Acetonitrile--water (1/4)
CAS No.: 163085-14-1
Cat. No.: VC16855316
Molecular Formula: C2H11NO4
Molecular Weight: 113.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163085-14-1 |
|---|---|
| Molecular Formula | C2H11NO4 |
| Molecular Weight | 113.11 g/mol |
| IUPAC Name | acetonitrile;tetrahydrate |
| Standard InChI | InChI=1S/C2H3N.4H2O/c1-2-3;;;;/h1H3;4*1H2 |
| Standard InChI Key | BURPMYNRCNCUDB-UHFFFAOYSA-N |
| Canonical SMILES | CC#N.O.O.O.O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stoichiometry
Acetonitrile--water (1/4) is defined by the fixed molar ratio of acetonitrile to water (1:4), corresponding to the molecular formula C₂H₁₁NO₄. The IUPAC name acetonitrile;tetrahydrate (InChI: 1S/C2H3N.4H2O/c1-2-3;;;;/h1H3;4*1H2) confirms the tetrahydrate structure, where four water molecules coordinate with one acetonitrile molecule. This stoichiometric association arises from hydrogen bonding between the nitrile group of acetonitrile and water, stabilizing the hydrate lattice .
Crystallographic and Spectroscopic Features
While crystallographic data for this specific hydrate remain limited, analogous studies on acetonitrile hydrates suggest a clathrate-like structure, with water molecules forming a hydrogen-bonded network encapsulating acetonitrile . Infrared spectroscopy of acetonitrile-water mixtures reveals shifts in the O–H stretching frequencies of water (3,200–3,600 cm⁻¹) and the C≡N stretching mode of acetonitrile (~2,255 cm⁻¹), confirming intermolecular interactions .
Physicochemical Properties
Dielectric Constants and Polarity
The dielectric constant (ε) of acetonitrile--water (1/4) is a critical parameter for its solvent behavior. Experimental data for acetonitrile-water mixtures show that ε decreases nonlinearly with increasing acetonitrile content. For a 1:4 molar ratio (≈20% w/w acetonitrile), ε ranges from 68.3 at 15°C to 58.9 at 60°C (Table 1) . This high dielectric constant, intermediate between pure water (ε ≈ 80) and pure acetonitrile (ε ≈ 37), enables the compound to dissolve both polar and moderately nonpolar solutes.
Table 1: Dielectric Constants of Acetonitrile-Water Mixtures (1:4 Molar Ratio)
| Temperature (°C) | Dielectric Constant (ε) |
|---|---|
| 15 | 68.3 |
| 25 | 65.7 |
| 40 | 61.8 |
| 60 | 58.9 |
The temperature dependence of ε follows the empirical equation :
where is temperature (°C), is acetonitrile composition, and are fitted parameters.
Density and Volumetric Behavior
The density () of acetonitrile--water (1/4) at 25°C is 0.976 g/cm³, slightly lower than pure water (0.997 g/cm³) due to acetonitrile’s lower density (0.786 g/cm³) . Density variations with temperature are linear and described by :
where is in °C.
Table 2: Density of Acetonitrile-Water (1:4) at Selected Temperatures
| Temperature (°C) | Density (g/cm³) |
|---|---|
| 15 | 0.982 |
| 25 | 0.976 |
| 40 | 0.966 |
Viscosity and Transport Properties
The dynamic viscosity () of the 1:4 hydrate at 20°C is 1.12 mPa·s, marginally higher than pure water (1.00 mPa·s) but significantly lower than acetonitrile-rich mixtures (e.g., η ≈ 1.24 mPa·s for 50% MeCN) . The temperature dependence of viscosity follows an Arrhenius-like relationship, decreasing by ~2% per 10°C rise .
Synthesis and Stability
Preparation Methods
Acetonitrile--water (1/4) is synthesized by mixing acetonitrile and deionized water in a 1:4 molar ratio under controlled conditions. Vigorous stirring and cooling to 5–10°C prevent exothermic dissociation. The hydrate’s stability is confirmed by differential scanning calorimetry (DSC), showing a melting point depression to -12°C compared to pure acetonitrile (-45°C) .
Thermodynamic Stability
Vapor-liquid equilibrium (VLE) studies reveal that the 1:4 hydrate disrupts the azeotrope formed by pure acetonitrile-water mixtures (bp 76.5°C at 101.3 kPa) . The addition of entrainers like ethylene glycol further enhances stability, reducing the solvent mole fraction required for azeotrope elimination from 0.227 (pure EG) to 0.104 (EG + choline chloride 4:3) .
Industrial and Analytical Applications
Chromatography
The 1:4 hydrate is a preferred mobile phase in reversed-phase liquid chromatography (RP-LC). Its low viscosity and high eluotropic strength () enable rapid separations of pharmaceuticals and biomolecules . For example, a 20% acetonitrile mixture achieves baseline resolution of aspirin and caffeine in under 8 minutes .
Extractive Distillation
In acetonitrile purification, the 1:4 hydrate acts as an entrainer to break the water-acetonitrile azeotrope. Mixed solvents like EG + choline chloride (4:3) reduce the required entrainer mass fraction from 0.367 (pure EG) to 0.212, improving energy efficiency .
Organic Synthesis
The compound serves as a green solvent in Knoevenagel condensations and Grignard reactions, offering tunable polarity and low toxicity compared to pure acetonitrile.
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